molecular formula C8H2BrF4NO B12828283 4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile

4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile

Cat. No.: B12828283
M. Wt: 284.00 g/mol
InChI Key: GWLVOMZAGHACCY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2BrF4NO and a molecular weight of 284.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzonitrile core. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzonitrile as the precursor. The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using trifluoromethoxide anion under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium trifluoromethoxide in solvents like dichloromethane.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted benzonitriles with various functional groups.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile depends on its specific application. . The bromine and fluorine atoms can participate in various interactions with biological targets, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of bioactive compounds and materials with specialized functions .

Properties

Molecular Formula

C8H2BrF4NO

Molecular Weight

284.00 g/mol

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H2BrF4NO/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-2H

InChI Key

GWLVOMZAGHACCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)C#N)F)Br

Origin of Product

United States

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